![molecular formula C8H11NO4S B6619681 ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate CAS No. 1923159-86-7](/img/structure/B6619681.png)
ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO4S . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Physical And Chemical Properties Analysis
Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate has a predicted boiling point of 454.3±45.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C . Its pKa is predicted to be 12.68±0.50 .Scientific Research Applications
- Researchers have explored enzymatic approaches (using Novozym 435) for transesterification to synthesize pyrrole esters. Under optimized conditions, this method yields pyrrole esters with a remarkable 92% yield . These compounds exhibit special aromatic organoleptic qualities and have found applications in bioactive compounds.
- Pyrrole esters, including ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate, play a crucial role in the food, fragrance, cosmetic, and pharmaceutical industries. They contribute to flavoring and aroma profiles in various products .
- Among the pyrrolyl esters synthesized, compounds like benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate exhibit sweet and acid aromas .
- Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate demonstrates excellent thermal stability. Studies using pyrolysis–gas chromatography/mass spectrometry (Py–GC/MS), thermogravimetry (TG), and differential scanning calorimetry (DSC) confirm its robustness .
- Heteroaryl esters, including pyrrole esters, serve as essential building blocks for organic synthesis. Researchers explore their potential for creating diverse functionalized products .
- Biocatalytic methods, such as esterification, interesterification, and transesterification, offer advantages like selectivity, specificity, reusability, and milder reaction conditions. Enzymes like lipases and esterases catalyze these processes, providing purer products .
Enzymatic Synthesis of Pyrrole Esters
Aroma and Flavor Ingredients
Sweet and Acid Aromas
Thermal Stability
Organic Synthesis Building Blocks
Biocatalytic Synthesis
Future Directions
The future directions for research on ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis, structural analysis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .
properties
IUPAC Name |
ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLKHYRTGBTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate |
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